Product packaging for Isooctyl laurate(Cat. No.:CAS No. 84713-06-4)

Isooctyl laurate

Cat. No.: B1260132
CAS No.: 84713-06-4
M. Wt: 312.5 g/mol
InChI Key: UNOGLHIYPXTOGD-UHFFFAOYSA-N
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Description

Isooctyl laurate (C₂₀H₄₀O₂), a chemical ester synthesized from lauric acid and isooctyl alcohol, is a subject of advanced research due to its versatile properties, including excellent emolliency, low viscosity, and high biodegradability . Its application in the development of next-generation green insulating oils for transformers represents a significant area of scientific inquiry. Recent molecular dynamics simulations indicate that this compound exhibits superior compatibility with cellulose insulating paper, forming a wider liquid-solid interface compared to shorter-chain esters, which is crucial for the stability and longevity of electro-thermal equipment . This research value is further enhanced by its exceptional lightning impulse breakdown strength, making it a promising candidate for sustainable energy infrastructure . Beyond dielectrics, this compound is a compound of interest in cosmetic science , where it functions as a non-greasy emollient and skin-conditioning agent, improving the sensory texture of formulations . It also serves as a valuable intermediate in chemical synthesis and a potential bio-based plasticizer or lubricant . The mechanism by which it acts is primarily physical; its branched molecular structure and hydrophobic nature allow it to form protective films, modify interfacial energy, and influence the flow properties of complex mixtures without chemical reaction. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H40O2 B1260132 Isooctyl laurate CAS No. 84713-06-4

Properties

IUPAC Name

6-methylheptyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-14-17-20(21)22-18-15-12-13-16-19(2)3/h19H,4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOGLHIYPXTOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80233733
Record name Isooctyl laurate
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Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84713-06-4
Record name Isooctyl laurate
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Record name Isooctyl laurate
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Record name Isooctyl laurate
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Advanced Synthetic Methodologies for Isooctyl Laurate

Enzymatic Synthesis Approaches

Enzymatic synthesis, particularly using lipases, has become a leading alternative to conventional chemical methods for producing esters like isooctyl laurate. core.ac.ukresearchgate.net This biocatalytic approach offers numerous advantages, including high selectivity, milder operating conditions, and reduced energy consumption. core.ac.uk

Table 1: Optimization of Reaction Conditions for Laurate Ester Synthesis

Parameter Optimal Condition Result/Observation Source
Enzyme Novozym 435 99% conversion for various laurate esters after 6 hours. scielo.org.mx
Temperature 60 °C Highest enzyme activity and conversion rate. nih.govscielo.org.mx nih.govscielo.org.mx
Catalyst Loading 6% w/w Optimal for lauric acid esterification. scielo.org.mx

| Molar Ratio | 1:1 (Alcohol:Acid) | Equimolar amounts of substrates used for high conversion. | researchgate.netscielo.org.mx |

Table 2: Comparison of Immobilized Lipase (B570770) Characteristics

Immobilization Support Lipase Source Key Advantages Application Example Source
Silica-hydroxyethylcellulose (SiO2-HEC) Rhizopus oryzae, Candida rugosa, etc. Good catalytic activity in solvent-free media. Synthesis of isoamyl laurate. researchgate.net
Hydrophobic non-polar resin Lipase MAS1-H108A High thermal and solvent stability; excellent reusability (30-50 cycles). Biodiesel production. google.com
Octyl-silane MgO·SiO2 Aspergillus oryzae High activity and stability in continuous flow systems; retained activity for 10+ cycles. Synthesis of furfuryl alcohol esters. rsc.org

| Macroporous acrylic resin (Novozym® 435) | Candida antarctica B | High regioselectivity and efficiency in short reaction times. | Synthesis of medium-chain diacylglycerols. | frontiersin.org |

Kinetic studies of lipase-catalyzed esterification are essential for understanding reaction mechanisms and optimizing reactor design. researchgate.net Many lipase-catalyzed esterification reactions, including those for laurate esters, follow a Ping-Pong Bi-Bi mechanism. core.ac.ukepa.gov In this model, the lipase first reacts with the acyl donor (lauric acid) to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the alcohol (isooctyl alcohol) to form the ester and regenerate the free enzyme. Often, inhibition by one or both of the substrates (especially the alcohol) is observed. core.ac.ukepa.gov For the synthesis of ethyl laurate, the reaction was best described by a Random Bi-Bi model with inhibition from both lauric acid and ethanol. nih.gov Kinetic parameters such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km) are determined experimentally to quantify the enzyme's efficiency and its affinity for the substrates. core.ac.uknih.gov

Table 3: Kinetic Parameters for Lipase-Catalyzed Esterification

Ester Synthesized Lipase Source Kinetic Model Vmax Km Source
Ethyl Laurate Fermase CALB™ 10,000 Random Bi-Bi 1.243 x 10³ mmol/min/g K_A = 0.1283 mmol; K_B = 8.51 mmol nih.gov
Lauryl Laurate Porcine Pancreas Lipase Ping-Pong Bi-Bi 13.30 mmol/min/g 46.55 mM core.ac.uk

| Olive Oil Hydrolysis | Candida rugosa Lipase | Michaelis-Menten | 67.1 µmol/min/mg | 0.717 M | nih.gov |

Conducting esterification reactions in solvent-free systems is a key strategy for process intensification and green chemistry. nih.govgoogle.com Eliminating organic solvents reduces processing costs, minimizes environmental impact, and simplifies downstream product purification. researchgate.net High conversion rates have been achieved for laurate ester synthesis without solvents. researchgate.netnih.gov For example, the solvent-free synthesis of ethyl laurate using an immobilized lipase yielded a 92.46% conversion. nih.gov Similarly, the synthesis of isoamyl laurate was successfully carried out in a solvent-free medium using various immobilized lipases. researchgate.net The success of these systems relies on the optimization of reaction parameters such as temperature, agitation speed, and the molar ratio of reactants to overcome the mass transfer limitations that can arise in the absence of a solvent. nih.gov

When compared to conventional chemical synthesis, the enzymatic route for producing this compound offers distinct advantages. core.ac.ukresearchgate.net Chemical synthesis typically involves the esterification of lauric acid and an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) at high temperatures. europa.eulongchangchemical.com While effective, this method can lead to side reactions, unwanted by-products, and colored impurities, requiring extensive purification steps. The process is also energy-intensive and generates corrosive waste. google.com In contrast, enzymatic synthesis is highly specific, operates under mild conditions (lower temperature and pressure), and produces a higher quality product with fewer impurities. core.ac.ukresearchgate.net The use of immobilized enzymes further allows for catalyst recycling, reducing waste and operational costs. researchgate.net

Table 4: Enzymatic vs. Chemical Synthesis of Esters

Feature Enzymatic Synthesis Conventional Chemical Synthesis Source(s)
Catalyst Lipases (specific, biodegradable) Strong acids (e.g., H₂SO₄) or metal salts (corrosive, polluting) core.ac.uk, google.com
Reaction Conditions Mild (e.g., 40-70 °C, atmospheric pressure) Harsh (e.g., 110-140 °C, vacuum) researchgate.net, google.com
Selectivity High (fewer by-products) Low (more side reactions and impurities) core.ac.uk, researchgate.net
Energy Consumption Lower Higher core.ac.uk
Environmental Impact Greener (less waste, biodegradable catalyst) Higher (acidic waste, potential pollution) google.com, rsc.org

| Product Quality | High (better purity, less color/odor) | Variable (may require extensive purification) | researchgate.net |

Process Intensification in Solvent-Free Reaction Systems

Green Chemistry Principles in this compound Synthesis

The enzymatic synthesis of this compound aligns well with the core principles of green chemistry. rsc.org This approach emphasizes the use of renewable resources and the reduction of environmental impact. The use of lipases as biocatalysts is a prime example, as they are biodegradable and derived from renewable sources, replacing hazardous chemical catalysts. rsc.orgmdpi.com Performing the synthesis in solvent-free systems or using green solvents like water minimizes the use of volatile organic compounds (VOCs). nih.govrsc.org The mild reaction conditions required for enzymatic catalysis lead to significant energy savings compared to traditional high-temperature chemical methods. core.ac.uk Furthermore, the high selectivity of enzymes reduces the formation of waste by-products, leading to higher atom economy and simpler purification processes. rsc.org The development of robust, recyclable immobilized biocatalysts further enhances the sustainability of the process, making it suitable for industrial-scale continuous flow synthesis. rsc.org

Maximizing Atom Economy and Minimizing Waste Generation

A primary goal in the modern synthesis of this compound is the maximization of atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final product. numberanalytics.comjocpr.comacs.org High atom economy inherently leads to the minimization of waste, a key principle of green chemistry. kharagpurcollege.ac.in

Strategies to achieve this include designing reactions that minimize by-products. numberanalytics.com For instance, addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. chemistry-teaching-resources.com The synthesis of esters like this compound, which is an esterification reaction, can be optimized to improve atom economy by carefully selecting catalysts and reaction conditions that favor the formation of the desired product over side reactions. chemistry-teaching-resources.com The ideal scenario is a process with 100% atom economy, where all the atoms of the reactants are found in the product. chemistry-teaching-resources.com

Utilization of Renewable Feedstocks and Bio-based Precursors

The shift towards sustainability in chemical manufacturing prominently features the use of renewable feedstocks. researchgate.netrsc.org For this compound, this involves sourcing its precursors, lauric acid and isooctyl alcohol, from bio-based materials.

Lauric acid is a saturated fatty acid that can be readily obtained from vegetable oils such as coconut oil and palm kernel oil. mdpi.comsapub.org Research has focused on efficient extraction methods, including supercritical fluid extraction, to obtain lauric acid from these natural sources. sapub.org

Similarly, there is growing interest in producing isooctyl alcohol from bio-based feedstocks. google.com One emerging pathway involves the use of bio-based crotonaldehyde, which can be converted to bio-isooctanol through a series of hydrogenation and condensation reactions. google.com The use of these renewable precursors significantly reduces the carbon footprint of this compound production. acs.org

Design and Application of Novel, Environmentally Benign Catalytic Systems

The choice of catalyst is crucial in developing green synthetic routes for this compound. Traditional acid catalysts can be corrosive and produce waste that is difficult to treat. longchangchemical.com Consequently, research has focused on developing novel, environmentally benign catalytic systems.

Enzymatic Catalysis: Lipases have emerged as highly effective biocatalysts for esterification reactions. researchgate.netpolscientific.com They offer high selectivity and operate under mild conditions, reducing energy consumption and the formation of unwanted by-products. appliedcatalysts.com Studies have shown that immobilized lipases can be used to synthesize isoamyl laurate, a similar ester, with high efficiency. researchgate.net The use of lipases in the synthesis of this compound presents a promising green alternative to conventional chemical methods. researchgate.netappliedcatalysts.com

Solid Acid Catalysts: Another area of research is the use of solid acid catalysts, such as clay-based catalysts and metal-organic frameworks (MOFs). ias.ac.innih.gov These catalysts are often less corrosive, easier to separate from the reaction mixture, and can be regenerated and reused, making the process more economical and environmentally friendly. ias.ac.in For example, Zr-based MOFs have been successfully used in the esterification of lauric acid. mdpi.comnih.gov

Table 1: Comparison of Catalytic Systems for Laurate Ester Synthesis

Catalyst Type Precursors Key Findings Reference
Lipase (Novozym 435) Lauric acid, Isoamyl alcohol Achieved a maximum conversion of 37% for isoamyl laurate in supercritical carbon dioxide. researchgate.net
Lipase (Rhizopus oryzae) Lauric acid, Isoamyl alcohol Showed high potential for synthesizing isoamyl laurate in a solvent-free medium. researchgate.net
Brønsted Acidic Ionic Liquids Lauric acid, Methanol Achieved a high yield of methyl laurate (97.41%) under mild conditions. jocpr.com
Zr-Based MOF (UiO-66-NH2) Lauric acid, Methanol Demonstrated high activity for the esterification of lauric acid. mdpi.comnih.gov

Exploration of Alternative Solvent Systems

The solvent used in a chemical reaction can have a significant environmental impact. mdpi.com Research into the synthesis of this compound and similar esters has explored the use of alternative, greener solvent systems.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) has gained attention as a green solvent for enzymatic reactions. polscientific.commdpi.com It is non-toxic, non-flammable, and can be easily separated from the reaction products. mdpi.com Studies on the synthesis of isoamyl laurate have demonstrated the feasibility of using scCO₂ as a reaction medium with lipase catalysts. researchgate.net

Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at low temperatures and are considered green solvent alternatives due to their low volatility and thermal stability. mdpi.com They have been successfully employed in the synthesis of various esters, including laurate esters. jocpr.comresearchgate.net The use of ILs can facilitate catalyst recycling and product separation. mdpi.comnih.gov Biphasic systems combining ionic liquids and supercritical carbon dioxide are also being explored to further enhance reaction efficiency and separation. mdpi.comrsc.org

Novel Chemical Synthesis Pathways and Catalysis Research

Beyond optimizing existing methods, researchers are actively exploring entirely new chemical synthesis pathways for esters like this compound. This includes the development of novel catalytic systems that can operate under even milder conditions and with greater selectivity. rub.deucl.ac.uk The application of micro-reaction technology, for instance, offers the potential for continuous and highly efficient synthesis of esters. google.com The goal is to develop processes that are not only more sustainable but also more economically viable. rub.de

Mechanistic Investigations of Isooctyl Laurate Environmental Fate

Biodegradation Pathways and Kinetics

Biodegradation is a primary mechanism for the removal of isooctyl laurate from the environment. europa.eu This process is largely mediated by microorganisms and the enzymes they produce.

The initial and rate-limiting step in the biodegradation of this compound is enzymatic hydrolysis. This reaction involves the cleavage of the ester bond, yielding isooctyl alcohol (specifically 6-methylheptan-1-ol) and lauric acid (dodecanoic acid). nih.goveuropa.eu In various environmental matrices such as soil and water, this process is facilitated by extracellular enzymes, primarily lipases and esterases, secreted by a wide range of microorganisms. europa.eumdpi.com

The efficiency of enzymatic hydrolysis is influenced by several factors, including temperature, pH, and the presence of other organic matter. nih.gov While specific studies on this compound are limited, the general principles of ester hydrolysis suggest that optimal conditions for microbial activity will also favor rapid degradation of the ester. mdpi.com The resulting products, isooctyl alcohol and lauric acid, are then available for further microbial uptake and metabolism. europa.eu

It is important to note that while enzymatic hydrolysis is a key process, its rate can vary significantly depending on the environmental conditions. For instance, the activity of hydrolytic enzymes can be influenced by the type and amount of enzyme, reaction time, and temperature. nih.gov

Following enzymatic hydrolysis, the resulting isooctyl alcohol and lauric acid are readily utilized by a diverse community of soil and sediment microorganisms as carbon and energy sources. europa.eumdpi.com The degradation process typically proceeds through aerobic pathways, where the fatty acid (lauric acid) is metabolized via β-oxidation, and the alcohol is oxidized. europa.eu

Given its high potential for adsorption to soil and sediment particles, these compartments are considered the primary sinks for this compound released into the environment. europa.eucurtin.edu.au The microbial communities in these environments are generally well-adapted to degrading such organic compounds. mdpi.comfrontiersin.org The rate of microbial degradation is dependent on factors such as microbial population density, nutrient availability (nitrogen and phosphorus), oxygen levels, and the bioavailability of the substrate. mdpi.comfrontiersin.org In some cases, the presence of biosurfactants produced by microorganisms can enhance the bioavailability and subsequent degradation of hydrophobic compounds like this compound. frontiersin.org

Studies on analogous fatty acid esters indicate that they are readily biodegradable in soil and sediment simulation tests. europa.eu The microbial communities responsible for this degradation are diverse and include various bacteria and fungi. mdpi.comfrontiersin.org

Kinetic models are essential tools for predicting the persistence of chemicals in the environment. nih.gov For this compound, biodegradation is expected to follow pseudo-first-order kinetics, particularly at the low concentrations typically found in the environment. concawe.eu The degradation half-life (DegT50) is a key parameter derived from these models, representing the time required for 50% of the substance to be degraded. nih.govconcawe.eu

Kinetic models for biodegradation in soil must also account for the formation of non-extractable residues (bound residues), where the parent compound or its metabolites become incorporated into the soil organic matter. nih.gov The rate of formation of these bound residues can be described by first-order kinetics and is often linked to microbial activity. nih.gov

Table 1: Factors Influencing Biodegradation Kinetics of Organic Esters

Factor Influence on Biodegradation
Temperature Lower temperatures generally decrease the rate of microbial metabolism and enzymatic activity, leading to longer degradation half-lives. concawe.eu
pH Affects the activity of microbial enzymes involved in hydrolysis and subsequent metabolic pathways.
Oxygen Availability Aerobic degradation is typically more rapid and complete than anaerobic degradation. mdpi.com
Nutrient Levels The availability of nitrogen and phosphorus is crucial for microbial growth and the synthesis of degradative enzymes. frontiersin.org
Bioavailability Adsorption to soil and sediment can reduce the concentration of the compound in the aqueous phase, potentially limiting its availability to microorganisms. frontiersin.org

Studies on Microbial Degradation in Soil and Sediment Compartments

Environmental Partitioning and Distribution Dynamics

The movement and distribution of this compound in the environment are dictated by its physicochemical properties, particularly its low water solubility and high lipophilicity. europa.eu

This compound exhibits a high affinity for organic matter and is expected to strongly adsorb to soil and sediment. europa.eucurtin.edu.au This partitioning behavior is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). ecetoc.org For substances with high log Koc values (greater than 3), the predominant environmental compartment is expected to be soil and sediment. europa.eu

The adsorption process is influenced by the organic carbon content of the soil or sediment, with higher organic content leading to greater adsorption. ecetoc.org The interaction is primarily hydrophobic, driven by the nonpolar nature of the isooctyl and laurate chains. Desorption, the release of the adsorbed substance back into the water phase, is generally a slower process for strongly sorbed compounds. The adsorption-desorption equilibrium can be described by isotherms, such as the Freundlich or Langmuir models, which relate the concentration of the chemical in the solid phase to its concentration in the aqueous phase at equilibrium. ecetoc.orgmdpi.com

The strong adsorption of this compound to solids has significant implications for its environmental fate. It reduces its concentration in the water column, thereby limiting its transport in surface waters and its potential for uptake by aquatic organisms. europa.eu However, it also means that soil and sediment can act as long-term reservoirs for the compound. curtin.edu.au

Table 2: Key Parameters in Environmental Partitioning

Parameter Description Relevance for this compound
log Pow (Octanol-Water Partition Coefficient) A measure of a chemical's lipophilicity or hydrophobicity. eosca.eu High log Pow values for similar esters (>5) indicate a strong tendency to partition into organic phases like soil organic matter and lipids rather than water. europa.eueuropa.eu
Koc (Organic Carbon-Water Partition Coefficient) Describes the partitioning of a chemical between soil or sediment organic carbon and water. ecetoc.org A high log Koc (>3) for this compound signifies strong adsorption to soil and sediment, making these the primary environmental sinks. europa.eu

| Water Solubility | The maximum amount of a substance that can dissolve in water. | this compound is poorly soluble in water, which favors its partitioning to solid phases. europa.eu |

Due to its physicochemical properties, the transport of this compound in the environment is limited. europa.eu Its low volatility means that atmospheric transport is not a significant pathway. europa.eu In aquatic systems, its poor water solubility and high tendency to adsorb to suspended solids and sediment mean that transport in the dissolved phase is minimal. europa.eu Any movement in rivers and lakes is likely to be associated with the transport of suspended sediment particles to which it is adsorbed. europa.eumdpi.com

In terrestrial ecosystems, the strong adsorption to soil particles significantly limits its mobility. europa.eu Leaching into groundwater is considered unlikely for compounds with high Koc values. europa.eu The primary mode of transport in terrestrial environments would be through soil erosion, where the compound is carried along with the soil particles. mdpi.com

Advanced Analytical Techniques for Isooctyl Laurate Research

Chromatographic Separation Methodologies

Chromatography is fundamental to isolating isooctyl laurate from other components in a mixture, allowing for accurate analysis. The choice of method depends on the sample complexity, the required sensitivity, and the analytical objective.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. gcms.czrestek.com Due to the inherent volatility and thermal stability of fatty acid esters, GC allows for their efficient separation from complex sample matrices. gcms.cz The coupling to a mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the fragmented molecule, offering high specificity and sensitivity. srainstruments.com

Research has demonstrated the utility of GC-MS in identifying this compound in natural product extracts. For instance, in a study analyzing the volatile oil of Withania somnifera leaves and stems, this compound was successfully identified as a constituent. biomedpharmajournal.org The analysis provides a clear example of GC-MS application in a complex botanical matrix. The method's strength lies in its ability to separate a multitude of compounds and provide mass spectra for conclusive identification. srainstruments.combiomedpharmajournal.org For quantitative studies, GC-MS can be employed with appropriate calibration standards, often involving the use of an internal standard to ensure accuracy. nih.gov In cases of extremely complex samples where components may co-elute, two-dimensional gas chromatography (GC x GC) offers enhanced separation power. chula.ac.thembrapa.br

Table 1: Example GC-MS Parameters for the Analysis of Volatile Oils Containing this compound biomedpharmajournal.org
ParameterSetting
Instrument Perkin Elmer Clarus 500 GC/MS
Injector Temperature 280°C
Oven Program Initial 40°C (hold 2 min), ramp 5°C/min to 200°C (hold 2 min), ramp 5°C/min to 300°C (hold 2 min)
Carrier Gas Helium
MS Interface Temp. 240°C
MS Source Temp. 220°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40–600 m/z

For analyzing trace amounts of this compound or its related constituents that may have lower volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. arxiv.org LC is particularly suited for separating compounds in the liquid phase, and its coupling with MS allows for sensitive detection and identification. sielc.com

Reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been established for the analysis of this compound. sielc.com These methods can be adapted for LC-MS by using volatile mobile phase additives, such as replacing phosphoric acid with formic acid, to ensure compatibility with the mass spectrometer's ion source. sielc.com The development of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has further enhanced sensitivity and throughput, enabling the detection of compounds at very low concentrations. arxiv.orgnih.gov This is critical for studies involving environmental trace analysis or the investigation of minor components in a product formulation. arxiv.org The use of an isotope dilution approach in quantification can ensure high reliability of the results. arxiv.org

Table 2: General RP-HPLC Conditions Adaptable for LC-MS Analysis of this compound sielc.com
ParameterCondition
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and an acid (e.g., Formic Acid for MS compatibility)
Application Separation and analysis of this compound; scalable for preparative separation and suitable for pharmacokinetics.

The field of chromatography is continuously evolving, with a significant trend toward the miniaturization of systems to enhance portability, reduce solvent consumption, and decrease sample volume requirements. axcendcorp.comdrawellanalytical.com These developments are part of a larger "green analytical chemistry" initiative. mdpi.com

Miniaturized and portable LC instruments provide the flexibility to perform analyses directly at the point of need, outside of traditional laboratory settings. axcendcorp.commdpi.com Similarly, miniaturized GC systems, often built on microfabricated chips, offer higher separation efficiency and faster analysis times while maintaining robust analytical performance. drawellanalytical.com Techniques such as miniaturized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation can be combined with UHPLC systems to create highly efficient and sustainable analytical workflows. mdpi.com For instance, a miniaturized workflow for lipid analysis has been developed using flow-modulated comprehensive gas chromatography (FM-GC × GC–MS), demonstrating the applicability of these advanced systems to related compound classes. nih.gov These high-throughput and miniaturized systems represent the future of this compound analysis, promising faster, more economical, and environmentally friendly research.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis of Trace Constituents

Spectroscopic Characterization in Research Contexts

Spectroscopy provides profound insights into the molecular structure, functional groups, and conformation of this compound, complementing the separation data obtained from chromatography.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like this compound. core.ac.uklibretexts.org It operates by probing the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uknih.gov

A full structural characterization of this compound involves a suite of NMR experiments.

¹H NMR: Identifies the number and type of hydrogen atoms, with their chemical shifts indicating the electronic environment and signal splitting patterns revealing adjacent protons.

¹³C NMR: Determines the number and type of carbon environments in the molecule.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. COSY reveals proton-proton couplings within the isooctyl and laurate chains, while HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the ester linkage between the laurate carbonyl carbon and the isooctyl chain's oxygen-linked methylene (B1212753) group. core.ac.uknih.gov

The combination of these NMR methods allows for the unambiguous assignment of the entire molecular structure of this compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
MoietyAtomPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Laurate C=O-~174
α-CH₂~2.3 (triplet)~34
β-CH₂~1.6~25
Bulk (CH₂)n~1.2-1.4~29-32
Terminal CH₃~0.9 (triplet)~14
Ester Linkage O-CH₂~4.0 (triplet)~65
Isooctyl CH₂ adjacent to O~4.0 (triplet)~65
CH₂ chain~1.2-1.6~23-39
CH (methine)~1.5~39
CH₃ (isopropyl)~0.9 (doublet)~22
Note: These are approximate values based on standard functional group ranges. Actual shifts may vary depending on solvent and other experimental conditions.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound and for analyzing its molecular conformation. studymind.co.ukmdpi.com

Infrared (IR) Spectroscopy works by measuring the absorption of infrared radiation by a molecule, which excites molecular vibrations. wisc.edu The IR spectrum of this compound is characterized by specific absorption bands that act as fingerprints for its functional groups. libretexts.org The most prominent feature is the strong carbonyl (C=O) stretching vibration, which is characteristic of esters. The presence of strong C-O stretching bands and C-H stretching and bending vibrations from the long alkyl chains, coupled with the absence of a broad O-H stretch, confirms the ester structure. wisc.edulibretexts.org

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mdpi.com It provides information about vibrational modes that may be weak or absent in the IR spectrum. mdpi.com For esters, the C=O stretch is also a distinct feature in the Raman spectrum. spectroscopyonline.com Furthermore, Raman spectroscopy is particularly sensitive to the conformation of alkyl chains. nih.gov Research on similar long-chain molecules has shown that changes in the intensity and position of certain Raman bands can be correlated with conformational ordering, such as the ratio of trans to gauche conformers in the hydrocarbon backbone. nih.gov This makes Raman a powerful tool for studying how this compound molecules pack and orient themselves in different physical states or formulations.

Table 4: Characteristic Vibrational Frequencies for this compound Functional Groups
Functional GroupVibration TypeTypical IR Frequency (cm⁻¹) libretexts.orgTypical Raman Frequency (cm⁻¹) mdpi.comspectroscopyonline.com
C-H (Alkyl) Stretch2850-30002850-3000
C=O (Ester) Stretch1735-1750~1740
C-O (Ester) Stretch1000-1300Variable
C-H (Alkyl) Bend1350-14701300, 1440-1470

Infrared (IR) and Raman Spectroscopy for Functional Group and Molecular Conformation Analysis

Development of Novel Detection and Quantification Strategies

The development of new analytical strategies is crucial for detecting and quantifying this compound in various, often complex, matrices and for distinguishing it from other related compounds. biorxiv.org Standard methods may lack the required sensitivity or selectivity, especially when dealing with trace amounts or isomeric interferences. ru.nl

Novel approaches often focus on enhancing the capabilities of existing technologies like GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS). For instance, the SeaMet method, a non-targeted gas chromatography-mass spectrometry protocol, has been developed for the comprehensive measurement of metabolites, including this compound, in challenging matrices like seawater. biorxiv.org This method involves optimized sample preparation steps, such as specific derivatization protocols and toluene (B28343) drying steps, to improve metabolite signal detection. biorxiv.org

Other advanced strategies that can be applied to this compound research include:

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide superior mass accuracy, allowing for the determination of elemental composition and helping to distinguish between compounds with very similar masses. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS or MSⁿ): This technique isolates ions of a specific m/z, fragments them, and analyzes the resulting product ions. lcms.cz This provides another layer of structural information and is highly effective for quantifying low-level analytes in complex samples by minimizing matrix interference. rsc.org

Advanced Separation Techniques: Coupling high-efficiency separation methods like supercritical fluid chromatography (SFC) or two-dimensional liquid chromatography (LCxLC) with MS can resolve complex isomeric mixtures prior to detection. rsc.orgnih.gov Chiral columns can be used to separate enantiomers if applicable. nih.govresearchgate.net

Derivatization Strategies: Chemical derivatization can be used to improve the chromatographic behavior or ionization efficiency of this compound. researchgate.netrsc.org For example, creating derivatives can make the molecule more volatile for GC analysis or enhance its response in electrospray ionization (ESI) for LC-MS.

These evolving strategies enable more robust, accurate, and sensitive analysis, which is essential for applications ranging from environmental monitoring to impurity profiling in industrial products. mdpi.comwdh.ac.id

Table 2: Summary of Novel Detection and Quantification Strategies

StrategyPrincipleAdvantages for this compound Analysis
Optimized GC-MS Protocols (e.g., SeaMet) Refined sample preparation, including enhanced derivatization and drying steps, coupled with GC-MS. biorxiv.orgImproved signal detection and quantification in complex environmental matrices like seawater. biorxiv.org
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling the determination of elemental formulas. nih.govReduces ambiguity in identification and helps differentiate from other co-eluting compounds with similar nominal masses.
Tandem Mass Spectrometry (MS/MS) Isolates and fragments specific ions to generate a secondary mass spectrum for structural confirmation. lcms.czIncreases selectivity and sensitivity for quantification in complex mixtures; aids in structural elucidation of isomers. rsc.org
Supercritical Fluid Chromatography (SFC)-MS Uses a supercritical fluid as the mobile phase for rapid and efficient separation of isomers. nih.govOffers fast analysis times and effective separation of structurally similar compounds like isomers. nih.gov
In-source Derivatization LC-MS/MS Chemical derivatization occurs online within the ion source immediately before MS analysis. rsc.orgEnables differentiation of isomers that are indistinguishable by chromatography or MS alone by creating unique fragment ions. rsc.org

Interactions of Isooctyl Laurate in Biological Systems Mechanistic Studies

Enzymatic Interaction Mechanisms Beyond Simple Hydrolysis

While the primary enzymatic interaction involving fatty acid esters like isooctyl laurate is hydrolysis, the mechanism of this process by lipases is complex and goes beyond a simple cleavage of the ester bond. europa.eu Lipases are a class of enzymes that catalyze the hydrolysis of triglycerides, and their action on esters such as this compound involves a phenomenon known as interfacial activation. researchgate.net This mechanism is crucial for enzymes acting on lipidic, water-insoluble substrates.

The lipase (B570770) enzyme typically undergoes a significant conformational change upon contact with a lipid-water interface. researchgate.net This change, often involving the movement of a protein loop or "lid" covering the active site, exposes the catalytic residues to the substrate. For a substance like this compound, this means the enzyme becomes catalytically active primarily at the interface where the ester is present.

Research into lipase-catalyzed synthesis of similar esters has provided insight into these interactions. For example, studies on the enzymatic synthesis of isoamyl laurate demonstrate that various microbial lipases can effectively catalyze the esterification reaction, which is the reverse of hydrolysis. researchgate.net The efficiency of this reaction is highly dependent on the specific lipase source and the reaction conditions, highlighting the specificity of the enzyme-substrate interaction. researchgate.net The ability of lipases to function in non-aqueous environments for synthesis underscores their adaptability and the complexity of their catalytic action, which is not limited to simple hydrolysis in an aqueous medium. researchgate.net

Furthermore, in specific micro-environments such as biofilms, it has been suggested that the extracellular polymeric substance (EPS) matrix can interact with organic compounds. dokumen.pub While not specific to this compound, this suggests a "reaction-diffusion interaction mechanism" where biocides can be enzymatically degraded or sorbed by the biofilm components, restricting their penetration and action. dokumen.pub This represents a potential enzymatic interaction within a complex biological system that is more intricate than simple hydrolysis.

Table 1: Key Aspects of Lipase Interaction with Esters**

Interaction MechanismDescriptionRelevance to this compound
Interfacial ActivationA conformational change in the lipase enzyme upon contact with a lipid-water interface, which exposes the active site. researchgate.netAs a water-insoluble ester, this compound's hydrolysis is dependent on this mechanism, which allows the enzyme to efficiently access the substrate.
EsterificationThe reverse reaction of hydrolysis, where a lipase synthesizes an ester from an alcohol and a carboxylic acid. researchgate.netDemonstrates that the enzymatic interaction is reversible and highly specific, depending on the enzyme and conditions. researchgate.net
Reaction-Diffusion Interaction (Hypothesized)Potential for enzymatic degradation or sorption of a compound within a biofilm matrix, affecting its availability. dokumen.pubSuggests that in complex biological structures like biofilms, the enzymatic interaction could be part of a broader defensive mechanism.

Role in Inter-species Chemical Communication and Chemoreception Research

This compound has been identified as a chemical signal in the context of mammalian communication. Specifically, it is recognized as a volatile organic compound (VOC) present in mouse urine. elifesciences.orgnih.gov In many mammals, urine serves as a crucial medium for social chemosignaling, carrying a complex blend of chemicals that convey information about the sender's sex, social status, health, and reproductive state. nih.govelifesciences.org These chemical messages are primarily detected by the vomeronasal organ (VNO), a key sensory structure in the accessory olfactory system that governs social behaviors. nih.gov

A comprehensive study aimed at deciphering the chemical language of mice involved the molecular profiling of urine from different inbred laboratory strains (BALB/c and C57BL/6) and wild mice. nih.gov this compound was among the hundreds of compounds identified in this analysis. elifesciences.orgnih.govbiorxiv.org The research sought to determine which urinary components could act as molecular fingerprints for sex or strain and to understand how this chemical information is processed by a recipient animal's vomeronasal sensory neurons (VSNs). nih.gov

The identification of this compound as a component of this complex and ethologically significant chemical mixture positions it as a potential semiochemical—a chemical involved in communication. elifesciences.orgnih.gov Although the study did not test the specific effect of isolated this compound on VSNs, it established its presence in a secretion known to trigger innate social and sexual behaviors through the vomeronasal pathway. nih.gov This work provides a foundation for future research to determine the precise role of individual molecules like this compound in driving specific vomeronasal responses and, consequently, animal behavior. elifesciences.org

Table 2: this compound in Mouse Chemoreception Research**

ParameterFindingSource
Compound NameThis compound elifesciences.orgnih.gov
PubChem CID2216918 elifesciences.orgnih.gov
Biological SourceIdentified in mouse urine elifesciences.orgnih.gov
FunctionComponent of a complex semiochemical blend used in social communication. nih.gov nih.gov
Detection SystemVomeronasal Organ (VNO) of conspecifics. nih.gov nih.govelifesciences.org

Biochemical Pathways of Incorporation and Transformation in Biological Systems (excluding human metabolism)

In non-human biological systems, particularly mammals, fatty acid esters like this compound are not expected to persist in their original form. They are subject to metabolic transformation, primarily initiated by enzymatic hydrolysis. europa.eu

The principal metabolic pathway for this compound involves the following steps:

Enzymatic Hydrolysis : The first and most critical step is the cleavage of the ester bond, a reaction catalyzed by non-specific esterase enzymes, particularly pancreatic lipases in the gastrointestinal tract following ingestion. europa.eu This hydrolysis breaks down this compound into its two constituent molecules: lauric acid and isooctyl alcohol (specifically, an isomer like 6-methylheptan-1-ol). nih.govebi.ac.ukeuropa.eu

Transformation of Lauric Acid : The resulting lauric acid, a C12 saturated fatty acid, is readily absorbed and enters common metabolic pathways for fatty acids. europa.eu

β-Oxidation : The primary catabolic pathway is beta-oxidation, which occurs in the mitochondria of most tissues. europa.eu In this process, the fatty acid chain is sequentially broken down into two-carbon acetyl-CoA units. europa.eueuropa.eu These acetyl-CoA molecules can then enter the citric acid cycle to generate energy (ATP).

Re-esterification : Alternatively, lauric acid can be re-esterified into glyceride esters (triglycerides) and stored as a form of energy in adipose tissue. europa.eu

Transformation of Isooctyl Alcohol : The isooctyl alcohol component is also absorbed and metabolized. Alcohols are primarily processed in the liver through a series of oxidative steps. europa.eueuropa.eu This oxidation process ultimately converts the alcohol into carbon dioxide, which is then excreted. europa.eu

Due to these efficient hydrolysis and subsequent metabolic pathways, long-chain fatty acid esters are generally considered to be readily biodegradable and are not expected to bioaccumulate significantly in organisms. europa.eueuropa.eu

Table 3: Metabolic Fate of this compound in Non-Human Biological Systems**

ComponentInitial ProcessMetabolic PathwayEnd Products
This compound (Ester)Enzymatic Hydrolysis by Lipases/Esterases europa.euCleavage of the ester bondLauric Acid and Isooctyl Alcohol
Lauric AcidAbsorptionβ-Oxidation or Re-esterification europa.eueuropa.euAcetyl-CoA (for energy) or stored Triglycerides
Isooctyl AlcoholAbsorptionOxidation (primarily in the liver) europa.euCarbon Dioxide

Isooctyl Laurate in Advanced Materials and Formulation Science Research

Research into Solubilization Mechanisms for Lipophilic Active Pharmaceutical Ingredients

A significant barrier in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which often results in low and variable bioavailability. pharmaexcipients.comnih.gov Isooctyl laurate is under active investigation as a lipid excipient to mitigate this issue. Research is centered on elucidating the specific mechanisms through which it enhances the solubility of lipophilic (fat-soluble) drugs.

Studies indicate that this compound is an effective solvent for a variety of poorly soluble APIs. drugdiscoveryonline.com Its branched, non-polar alkyl structure establishes a microenvironment that readily accommodates lipophilic molecules. This interaction helps to overcome the API's crystal lattice energy, thereby facilitating its dissolution into the formulation. This solubilizing power is fundamental to the design of lipid-based drug delivery systems, such as microemulsions and self-emulsifying drug delivery systems (SEDDS), where maintaining the API in a dissolved state is paramount for absorption. drugdiscoveryonline.comdrug-dev.com The use of lipid-based formulations is a key strategy for improving the oral bioavailability of APIs classified as BCS Class II or IV, which are characterized by low solubility. upperton.com

Exploration in Novel Drug Delivery Systems (Mechanistic and Formulation Research)

The utility of this compound is being extensively explored in the context of novel drug delivery systems. Its incorporation into advanced formulations is being researched for its potential to improve therapeutic outcomes through enhanced delivery mechanisms. ijrpc.comijpsjournal.com

Investigation of Excipient Functionality in Advanced Formulation Architectures

Within complex formulation structures like nanoemulsions and self-emulsifying drug delivery systems (SEDDS), this compound functions as a critical excipient. nih.govresearchgate.net It acts as the oil phase, which not only dissolves the lipophilic API but also facilitates the spontaneous formation of a stable emulsion when the formulation comes into contact with aqueous fluids in the gastrointestinal tract. drugdiscoveryonline.commdpi.com Researchers are examining how the branched molecular architecture of this compound affects key performance indicators such as the resulting droplet size and the long-term stability of these emulsions, both of which are crucial for predictable drug absorption. mdpi.com

The compatibility of this compound with a wide array of surfactants and co-surfactants is a focal point of formulation science. The interplay between the oil and the surfactant system governs the efficiency of emulsification and the ultimate bioavailability of the drug. drugdiscoveryonline.com

Mechanistic Understanding of Bioavailability Enhancement through Formulation Strategies

Formulations containing this compound can enhance drug bioavailability through several interconnected mechanisms. europeanpharmaceuticalreview.comnih.gov By presenting the API in a pre-dissolved state, these systems circumvent the dissolution step in the gastrointestinal tract, which is often the rate-limiting barrier to absorption for poorly soluble drugs. pharmaexcipients.comnih.gov

Furthermore, the lipidic character of this compound promotes the intestinal lymphatic transport of highly lipophilic drugs. americanpharmaceuticalreview.comnih.gov This absorption pathway bypasses the first-pass metabolism in the liver, a process that can prematurely break down certain drugs and reduce the amount that reaches systemic circulation. japsonline.compharmaexcipients.comnih.gov Research in this area involves tracking the in vivo behavior of these formulations to confirm and quantify lymphatic uptake and to understand how the formulation interacts with the gastrointestinal lining to potentially modulate membrane permeability. americanpharmaceuticalreview.comnih.gov

Role in Dielectric Fluids and Insulation Materials Research

Shifting from pharmaceuticals to materials science, this compound is also being investigated for its utility in dielectric fluids and electrical insulation materials. google.com Ester-based fluids are gaining traction as biodegradable and environmentally friendlier alternatives to traditional mineral oils in applications like power transformers. unit.noresearchgate.net Research focuses on characterizing the dielectric strength, thermal properties, and viscosity of fluids containing this compound. powersystems.technologyijcrt.org

Recent studies have explored the formulation of multi-component mixed insulating oils using this compound as a base oil component, alongside mineral oil, soybean oil, and ethylhexyl laurate. repec.org These mixtures have shown promising results, meeting international standards for insulating liquids while exhibiting advantages over traditional mineral oil in properties like viscosity, pour point, and breakdown voltage. repec.org The data below compares typical properties of ester-based fluids to mineral oil.

PropertyMineral OilSynthetic EsterNatural Ester
Dielectric Strength (kV) >30>35>35
Fire Point (°C) ~160>300>300
Viscosity at 40°C (cSt) ~9-12~20-40~30-40
Biodegradability LowHighHigh

This table presents typical values for comparison; specific properties can vary based on the exact formulation and grade. researchgate.netpowersystems.technologyijcrt.org

The lightning impulse breakdown voltage of a multi-component insulating oil containing this compound was found to be significantly higher (8.19%–77.14%) than existing ester-based and mixed insulating oils, suggesting enhanced insulation performance. repec.org

Surface Chemistry Investigations in Multiphase Systems

The behavior of this compound at the interface between different phases (like oil and water) is fundamental to its performance in emulsions and industrial coatings. curtin.edu.aujustia.com Research in surface chemistry seeks to define its interfacial properties and its influence on the stability and characteristics of multiphase systems. amazonaws.com

Interfacial Phenomena Studies and Surface Tension Modulation

While primarily an oil, the ester group in this compound's structure gives it a degree of polarity, allowing it to modulate the interfacial tension between oil and water phases. curtin.edu.au Lowering this tension is critical for the formation and stabilization of emulsions. curtin.edu.aueosca.eu Scientific investigations utilize techniques like tensiometry to measure the extent to which this compound can reduce this tension, which is a key parameter in designing stable, finely dispersed systems. ualberta.caresearchgate.net For instance, the liquid-water interfacial tension for mineral insulating oils, a related application area, typically ranges from 16 to 38 dynes/cm. epri.com The ability of excipients like this compound to reduce interfacial tension is crucial for creating stable pharmaceutical emulsions. curtin.edu.au

Adsorption Behavior at Solid-Liquid and Liquid-Liquid Interfaces

The adsorption of this compound at interfaces is a critical aspect of its function in various formulations, influencing phenomena such as emulsification, dispersion stability, and surface wetting. As a non-ionic ester, its behavior is governed by the interplay of its hydrophobic isooctyl and laurate chains and the polar ester group.

At Solid-Liquid Interfaces:

The adsorption of this compound onto a solid surface from a liquid phase is dictated by the relative affinities of the molecule for the solid adsorbent and the solvent. The structure of this compound, featuring a significant non-polar alkyl chain, suggests a strong driving force for adsorption onto hydrophobic or low-energy surfaces through van der Waals interactions, effectively displacing solvent molecules.

On polar surfaces, such as silica (B1680970) or metal oxides which are often embedded with hydroxyl groups, the adsorption mechanism is more complex. nih.gov The ester group of this compound can interact with surface silanol (B1196071) groups via hydrogen bonding. nih.gov The molecule's computed Topological Polar Surface Area (TPSA) of 26.3 Ų provides a quantitative measure of its polar region available for such interactions. nih.gov

The adsorption process at the solid-liquid interface can often be described by established isotherm models, such as the Langmuir or Freundlich models, which relate the concentration of the adsorbate in the liquid to the amount adsorbed on the solid surface at equilibrium. acs.org The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical sites, while the Freundlich model is applicable to heterogeneous surfaces. acs.org For a related, smaller molecule, methyl laurate, the adsorption on commercial molecular sieves and activated charcoal has been shown to follow the Langmuir adsorption isotherm.

At Liquid-Liquid Interfaces:

At the interface between two immiscible liquids, such as oil and water, this compound functions as a surface-active agent. Due to its amphiphilic nature, it preferentially orients itself at the interface, with the hydrophobic alkyl chains extending into the oil phase and the polar ester group interacting with the water phase. This adsorption reduces the interfacial tension between the two liquids. google.comresearchgate.net The reduction in interfacial free energy facilitates the formation and stabilization of emulsions.

The effectiveness of this compound in reducing interfacial tension is a key factor in its role as an emulsifier and stabilizer in various formulations. The extent of this reduction and the stability of the resulting interfacial film depend on factors such as temperature, pressure, and the presence of other surface-active species. ua.pt

Table 1: Theoretical Adsorption Characteristics of this compound

Interfacial SystemDominant InteractionExpected Adsorption BehaviorInfluencing Factors
Solid-Liquid (Non-polar solid, e.g., Polypropylene) Van der Waals forcesStrong adsorption of the alkyl chains to the surface.Solvent polarity, Temperature
Solid-Liquid (Polar solid, e.g., Silica) Hydrogen bonding (ester group), Van der Waals forcesCompetitive adsorption; ester group interacts with polar sites, alkyl chains with non-polar regions. nih.govSurface chemistry (e.g., density of hydroxyl groups), Solvent polarity
Liquid-Liquid (Oil-Water) Amphiphilic partitioningOrientation at the interface to reduce interfacial tension; formation of a stabilizing film. google.comresearchgate.netpH of the aqueous phase, Salinity, Temperature, Presence of other surfactants

Influence on Material Compatibility and Stability in Advanced Formulations

Material Compatibility:

This compound generally exhibits good compatibility with a range of materials due to its ester functionality and hydrocarbon character. In polymer science, it is used as a plasticizer, where it improves the flexibility and workability of polymers by reducing intermolecular forces between polymer chains. atamanchemicals.com Its compatibility with various elastomers is a critical consideration in applications like lubricants and seals. While specific data for this compound is scarce, general elastomer compatibility guides can provide an indication of its behavior with materials such as Nitrile (NBR), EPDM, and FPM. mgnewell.com

In lubricant formulations, oleochemical esters like this compound are selected for their compatibility with both mineral and synthetic base oils, as well as with various additives and elastomer seals. europa.eu

Formulation Stability:

The stability of a formulation refers to its ability to maintain its physical and chemical properties over time and under various conditions. This compound contributes to stability in several ways:

Thermal and Oxidative Stability: In lubricant applications, esters like 2-ethylhexyl laurate (a close isomer of this compound) are known to enhance the thermal and oxidative stability of the formulation, extending its service life. atamanchemicals.com They can function as a base fluid or an additive, providing excellent lubricity and low volatility even at high temperatures. atamanchemicals.com

Chemical Stability in PVC: In Polyvinyl Chloride (PVC) formulations, organotin carboxylates, including laurates, serve as crucial heat stabilizers. ekb.eg They function by replacing unstable chlorine atoms within the PVC polymer structure, thereby preventing the initiation of thermal degradation (dehydrochlorination) during high-temperature processing. google.com This stabilization enhances the weathering resistance and maintains the transparency of the final PVC product. biomedpharmajournal.org Combinations of organotin laurates and mercaptides are often used to achieve a synergistic stabilizing effect. biomedpharmajournal.org

Dispersion and Solution Stability: In cosmetics and personal care products, this compound acts as an effective solvent and emollient. Its ability to dissolve other ingredients, such as active compounds and UV filters, improves the homogeneity and stability of the final formulation, preventing phase separation or crystallization of components. atamanchemicals.com

Table 2: Role of this compound in Formulation Compatibility and Stability

Formulation TypeFunction of this compoundKey Stability/Compatibility AspectResearch Findings
Lubricants Base Fluid / AdditiveThermal & Oxidative Stability, Elastomer CompatibilityContributes to high thermal stability and excellent lubricity; selected for compatibility with elastomer seals. atamanchemicals.comeuropa.eu
Polyvinyl Chloride (PVC) Co-stabilizer / PlasticizerThermal Stability, Weathering ResistanceOrganotin laurates replace labile chlorine atoms, preventing dehydrochlorination and color formation during processing. ekb.egbiomedpharmajournal.org
Cosmetics / Personal Care Emollient / SolventFormulation Homogeneity, Phase StabilityImproves the solubility of other ingredients, enhancing overall product stability and preventing separation. atamanchemicals.com
Cutting Oils Corrosion Protection AdditiveCorrosion InhibitionProvides a degree of corrosion protection for metal surfaces. atamanchemicals.com

Theoretical and Computational Chemistry Studies of Isooctyl Laurate

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computerized theoretical frameworks used to predict the physicochemical, biological, and environmental fate properties of chemicals based on their molecular structure. aftonchemical.com This approach is a cost-effective and time-efficient alternative to extensive experimental testing for regulatory purposes, such as those mandated by the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA). aftonchemical.comnih.gov

For substances like isooctyl laurate, which belongs to the category of fatty acid esters, QSAR models are often used in a "grouping" or "read-across" approach. europa.eueuropa.eu In this method, the properties of a target chemical are predicted by interpolating from the experimental data of structurally similar source substances. europa.eueuropa.eu The validity of this approach relies on the substances having similar structural features, physicochemical properties, and profiles for environmental fate and toxicology. europa.eu Esters in the same category as this compound are characterized by high logarithm of the octanol-water partition coefficient (log Kow > 4) and low water solubility. europa.eueuropa.eu

QSAR models and expert systems, such as the US EPA's EPI Suite™ (which includes models like BIOWIN™ for biodegradation prediction), are used to estimate key environmental fate parameters. aftonchemical.comospar.org These models can predict properties like biodegradability, bioaccumulation potential (Bioaccumulation Factor, BCF), and toxicity. aftonchemical.com For the category of C2-C8 alcohol and C8-C18 fatty acid esters, which includes this compound, QSAR-based assessments generally predict that these substances are readily biodegradable. europa.eueuropa.eu The use of validated QSAR models is accepted by regulatory agencies when the target chemical falls within the model's applicability domain and the results are presented with other supporting information in a weight-of-evidence approach. aftonchemical.com

Table 1: Application of QSAR Models in Environmental Fate Prediction for Esters

Predicted PropertyQSAR Model/Platform ExamplePredicted Outcome for Fatty Acid Esters Category
BiodegradationEPI Suite™ (BIOWIN™)Readily Biodegradable europa.eueuropa.eu
BioaccumulationEPI Suite™ (BCFBAF™)Low potential for bioaccumulation ospar.org
Aquatic ToxicityECOSAR™No toxic effects up to the limit of water solubility europa.eueuropa.eu

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. wustl.edu By integrating Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals detailed information about the system's structure and dynamics at the molecular level. wustl.edud-nb.info This method is particularly valuable for understanding the behavior of liquids and complex fluids, including the intermolecular interactions that govern their properties. ox.ac.ukresearchgate.net

For this compound, a long-chain ester, MD simulations can elucidate the nature of its intermolecular interactions, which are dominated by van der Waals forces. These simulations can model how individual molecules pack together in the liquid state and how they might self-assemble into larger structures under certain conditions. The simulations provide insights into properties like density, viscosity, and the local ordering of molecules. d-nb.info

The methodology involves defining a force field, which is a set of potential energy functions and parameters that describe the interactions between atoms. All-atom force fields, which explicitly represent every atom in the molecule, can provide highly accurate predictions of fluid properties, though they are computationally more demanding. d-nb.info MD simulations have been successfully used to investigate interactions in a wide range of systems, from the behavior of water at interfaces to the rheology of lubricants under high pressure, demonstrating their power to predict the behavior of complex molecular systems like this compound. d-nb.infoox.ac.ukrsc.org

Quantum Chemical Calculations for Reaction Energetics and Mechanism Elucidation

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. rsc.orgarxiv.org These methods, such as Density Functional Theory (DFT), allow for the detailed study of chemical reaction mechanisms, including the identification of transition states and the calculation of reaction energies and activation barriers. mdpi.comakj.az

The primary chemical reaction involving this compound is its formation via esterification of lauric acid and isooctanol (specifically, 6-methylheptan-1-ol), or its breakdown via hydrolysis. nih.govclemson.edu Quantum chemical calculations can be used to model this process in detail. By calculating the energies of the reactants, products, and the transition state of the reaction, one can determine the enthalpy of reaction and the activation energy. researchgate.netpeerj.com This information is crucial for understanding the reaction's feasibility and kinetics.

For instance, a computational study could compare the energetics of an uncatalyzed esterification reaction with those of acid-catalyzed or enzyme-catalyzed pathways. The calculations would involve optimizing the geometry of all species involved and computing their electronic energies. mdpi.com Such studies help in elucidating the role of a catalyst in lowering the activation barrier. akj.aznipponsteel.com While specific published studies on this compound may be limited, the methodology is widely applied to similar organic reactions, such as the pyrolysis of alkylaromatics or reactions in biodiesel synthesis, providing fundamental insights into reaction pathways. clemson.edumit.edu

Table 2: Illustrative Example of Calculated Reaction Energetics for this compound Synthesis

Reaction PathwayComputational MethodCalculated PropertyIllustrative Value (kcal/mol)
Uncatalyzed EsterificationDFT (e.g., B3LYP/6-311++G(d,p))Activation Energy (Ea)High
Acid-Catalyzed (H+)DFT (e.g., B3LYP/6-311++G(d,p))Activation Energy (Ea)Moderate
Enzyme-Catalyzed (Lipase)QM/MMActivation Energy (Ea)Low

Note: These are illustrative values to demonstrate the output of quantum chemical calculations; they are not from a specific study on this compound.

Computational Approaches for Optimizing Synthetic Pathways and Catalytic Design

Computational chemistry is an indispensable tool for optimizing synthetic routes and designing novel catalysts. akj.aznipponsteel.com By providing a molecular-level understanding of reaction mechanisms, these methods can guide the development of more efficient, selective, and sustainable chemical processes. researchgate.net

For the synthesis of this compound, computational approaches can be used to screen potential catalysts and reaction conditions to maximize yield and minimize byproducts. Quantum chemical calculations can predict the efficacy of various catalysts—such as different solid acids, bases, or enzymes—for the esterification reaction. akj.azresearchgate.net By calculating the energy profile for the reaction with each potential catalyst, researchers can identify candidates that offer the lowest activation energy barrier, suggesting higher reaction rates. peerj.com This in-silico screening reduces the time and resources required for experimental catalyst development.

Furthermore, computational models can help in understanding the factors that control selectivity. In the case of this compound, this could involve ensuring the esterification occurs at the desired hydroxyl group and that side reactions are suppressed. The study of reaction mechanisms can reveal key intermediates and transition states, providing insights into how the catalyst's structure and electronic properties can be modified to improve the desired outcome. akj.azmit.edu This computational-driven approach to catalyst and process design is becoming increasingly prevalent in various fields, from materials science to the synthesis of biofuels and specialty chemicals. nipponsteel.comresearchgate.net

Table 3: Computational Methods for Synthetic Pathway Optimization

Computational TechniqueApplication in Ester SynthesisObjective
Density Functional Theory (DFT)Calculate reaction energy profiles for different catalysts. akj.azIdentify catalysts with the lowest activation energy.
QM/MM (Quantum Mechanics/Molecular Mechanics)Model enzyme-catalyzed esterification (e.g., with lipase). nih.govUnderstand enzyme-substrate interactions and catalytic mechanism.
Reaction Mechanism GeneratorsAutomatically explore complex reaction networks. mit.eduIdentify potential side reactions and byproduct formation pathways.
Molecular Dynamics (MD)Simulate substrate and product diffusion within a porous catalyst.Optimize catalyst morphology and mass transport properties.

Q & A

Q. How can researchers critically evaluate existing literature on this compound to identify gaps or biases?

  • Methodological Answer : Perform a systematic review using PRISMA guidelines, categorizing studies by synthesis method, application, and data quality. Use tools like VOSviewer for co-citation analysis to map research trends. Flag studies lacking experimental details (e.g., missing error bars) or conflicts of interest (e.g., industry-funded research). Propose replication studies for high-impact but under-documented claims .

Q. What theoretical models explain the unique solvent properties of this compound compared to other fatty acid esters?

  • Methodological Answer : Apply Hansen solubility parameters (HSPs) to predict compatibility with polar/nonpolar solutes. Use Flory-Huggins theory to model polymer dissolution behavior. Compare experimental partition coefficients (log P) with COSMO-RS predictions to validate theoretical frameworks. Discuss deviations in terms of molecular branching (isooctyl vs. linear alkyl groups) .

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Reactant of Route 1
Reactant of Route 1
Isooctyl laurate
Reactant of Route 2
Reactant of Route 2
Isooctyl laurate

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